Cilastatin sodium

Übersicht

Beschreibung

Cilastatin ist eine chemische Verbindung, die für ihre Rolle als renaler Dehydropeptidase-Inhibitor bekannt ist. Es wird hauptsächlich in Kombination mit dem Antibiotikum Imipenem eingesetzt, um dessen Abbau durch renale Dehydropeptidase zu verhindern und so die Wirksamkeit des Antibiotikums zu verlängern . Cilastatin selbst besitzt keine antibiotische Aktivität, sondern verstärkt die Wirksamkeit von Imipenem durch Hemmung seines Metabolismus .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Cilastatin kann durch verschiedene Methoden synthetisiert werden. Ein Ansatz beinhaltet die enantioselektive Hydrolyse von Methyl (±)-2,2-Dimethylcyclopropancarboxylat unter Verwendung mikrobieller Esterasen . Eine andere Methode umfasst die Kristallisation von (Z)-7-Chlor-2-((S)-2,2-Dimethylcyclopropylcarboxamid)-2-hepten-säure, gefolgt von der Reinigung mit neutralem makroporösem Harz, um Cilastatin-Natrium zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Cilastatin beinhaltet häufig die Verwendung fortschrittlicher Kristallisationstechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess beinhaltet typischerweise die Reaktion von Ethyl-7-Chlor-2-oxoheptanoat mit (S)-2,2-Dimethylcyclopropancarboxamid, gefolgt von weiteren Reinigungsschritten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cilastatin can be synthesized through various methods. One approach involves the enantioselective hydrolysis of methyl (±)-2,2-dimethylcyclopropane carboxylate using microbial esterases . Another method includes the crystallization of (Z)-7-chloro-2-((S)-2,2-dimethylcyclopropylcarboxamide)-2-heptenoic acid, followed by purification using neutral macroporous resin to obtain cilastatin sodium .

Industrial Production Methods: Industrial production of cilastatin often involves the use of advanced crystallization techniques to ensure high purity and yield. The process typically includes the reaction of ethyl 7-chloro-2-oxoheptanoate with (S)-2,2-dimethylcyclopropanecarboxamide, followed by further purification steps .

Analyse Chemischer Reaktionen

Degradation Pathways and Products

Cilastatin sodium undergoes degradation under oxidative, hydrolytic, and thermal conditions, forming distinct impurities ( ):

Oxidative Degradation

Exposure to oxygen induces:

-

Sulfoxide Formation : Oxidation of the thioether group produces diastereomers Cil-A1 and Cil-A2 ([Scheme 1] ).

-

Double Bond Migration : Converts the Z-isomer to the E-isomer, forming Cil-G .

Major Oxidative Impurities

| Impurity | Structure | Formation Condition |

|---|---|---|

| Cil-A1 | (Z)-7-[(RS)-[(2R)-2-amino-2-carboxyethyl]sulfinyl]-hept-2-enoic acid | 5–20% headspace oxygen |

| Cil-A2 | Epimer of Cil-A1 at sulfur | Oxygen-rich environments |

| Cil-G | (E)-(2RS)-7-[[(2R)-2-amino-2-carboxyethyl]sulfanyl]-hept-3-enoic acid | Thermal stress + oxygen |

Hydrolytic Degradation

-

pH Sensitivity : Degrades rapidly in acidic (pH < 4) or alkaline (pH > 8) conditions, forming hydrolyzed derivatives .

-

Water-Mediated Instability : Free water content >0.2% accelerates hydrolysis, even at low total moisture levels .

Oxygen and Moisture

-

Headspace Oxygen (HO) :

-

Free Water Content :

Physical Form and Storage

-

Amorphous State : Hygroscopic nature increases water absorption, necessitating storage at -20°C .

-

Particle Size : Smaller particles (higher surface area) accelerate degradation due to increased oxygen and moisture exposure .

Stability in Parenteral Solutions

In total parenteral nutrition (TPN) solutions:

-

Imipenem vs. Cilastatin Stability :

Time (hr) Imipenem Recovery (%) Cilastatin Recovery (%) 0 100 100 15 95 98 24 60 85 -

Visual Changes : Solutions darken to orange within 24 hours, indicating decomposition .

Solubility and Handling

-

Solubility :

Solvent Concentration (mg/ml) Water 25 DMSO 10 (at 37°C)

This compound’s reactivity is dominated by sulfur oxidation and hydrolytic cleavage, necessitating stringent control of oxygen, moisture, and particle morphology during manufacturing and storage. These insights guide formulation strategies to enhance stability in combination therapies like imipenem/cilastatin .

Wissenschaftliche Forschungsanwendungen

Cilastatin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wird in Kombination mit Imipenem zur Behandlung bakterieller Infektionen eingesetzt . Darüber hinaus hat sich Cilastatin als potenzielles entzündungshemmendes und neuroprotektives Mittel bei der Behandlung des Glaukoms gezeigt . Es wird auch auf seine schützenden Wirkungen gegen Ischämie-Reperfusionsschäden der Nieren untersucht . Im Bereich der Chemie wird Cilastatin als Modellverbindung zur Untersuchung der Enzyminhibition und von Arzneimittelwechselwirkungen eingesetzt .

Wirkmechanismus

Cilastatin übt seine Wirkung aus, indem es das Enzym renale Dehydropeptidase I hemmt, das für den Abbau von Imipenem verantwortlich ist . Durch die Hemmung dieses Enzyms verhindert Cilastatin den Metabolismus von Imipenem, wodurch dessen antibakterielle Aktivität verlängert wird . Das molekulare Ziel von Cilastatin ist das aktive Zentrum der renalen Dehydropeptidase I, an das es bindet und die Aktivität des Enzyms hemmt .

Wirkmechanismus

Cilastatin exerts its effects by inhibiting the enzyme renal dehydropeptidase I, which is responsible for the degradation of imipenem . By inhibiting this enzyme, cilastatin prevents the metabolism of imipenem, thereby prolonging its antibacterial activity . The molecular target of cilastatin is the active site of renal dehydropeptidase I, where it binds and inhibits the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Cilastatin ist einzigartig in seiner Fähigkeit, die renale Dehydropeptidase I zu hemmen, ohne selbst antibiotische Aktivität zu besitzen . Ähnliche Verbindungen umfassen andere Beta-Lactamase-Inhibitoren wie Clavulanat, Sulbactam und Tazobactam, die in Kombination mit Beta-Lactam-Antibiotika eingesetzt werden, um deren Wirksamkeit zu verbessern . Im Gegensatz zu Cilastatin besitzen diese Inhibitoren eine gewisse intrinsische antibakterielle Aktivität .

Fazit

Cilastatin ist eine wertvolle Verbindung im Bereich der Medizin und der wissenschaftlichen Forschung. Seine Fähigkeit, die renale Dehydropeptidase I zu hemmen und die Wirksamkeit von Imipenem zu verstärken, macht es zu einer wichtigen Komponente bei der Behandlung bakterieller Infektionen

Biologische Aktivität

Cilastatin sodium, a renal dehydropeptidase inhibitor, is primarily known for its role in enhancing the efficacy of the antibiotic imipenem by preventing its degradation. This article explores the biological activity of this compound, focusing on its mechanisms, clinical efficacy, and safety profile based on diverse research findings.

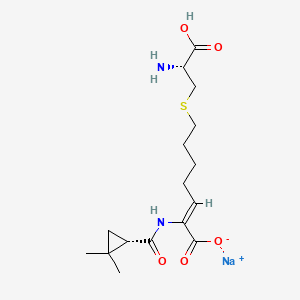

Chemical and Pharmacological Profile

- Chemical Name : (2Z)-7-[[(2R)-2-Amino-2-carboxyethyl]thio]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid sodium salt

- CAS Number : 81129-83-1

- Molecular Weight : 337.4 g/mol

- Mechanism of Action : Cilastatin inhibits renal dehydropeptidase I, an enzyme that hydrolyzes imipenem. By blocking this enzyme, cilastatin prolongs the antibacterial effect of imipenem and reduces nephrotoxicity associated with high doses of imipenem .

Biological Activity

This compound exhibits several important biological activities:

- Dipeptidase Inhibition : Cilastatin has a Ki value of 0.11 μM for inhibiting dipeptidases such as leukotriene D4 hydrolase and dehydropeptidase I. This inhibition is crucial for preventing the metabolism of leukotriene D4 to leukotriene E4, which has implications in inflammatory responses .

- Nephroprotective Effects : Cilastatin reduces the toxic accumulation of cyclosporin A in kidney proximal tubule epithelial cells, suggesting a protective role against nephrotoxicity .

- Antibacterial Activity : While cilastatin itself does not possess antibacterial properties, it enhances the effectiveness of imipenem against a wide range of bacteria, including multidrug-resistant strains. Studies have shown that imipenem/cilastatin is effective against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Studies and Research Findings

Several studies have evaluated the clinical efficacy of imipenem/cilastatin sodium in various infections:

- Severe Infections Study : A prospective study involving 108 patients with severe infections found that those treated with imipenem/cilastatin had a significantly higher total effective rate (96.30%) compared to controls (85.19%). The infection control time was shorter in the treatment group (2.77 days vs. 3.13 days) with a higher bacterial clearance rate (81.43% vs. 66.22%) .

- Respiratory Infections in Cancer Patients : In a study involving lung cancer patients with respiratory tract infections, imipenem/cilastatin showed an effectiveness rate of 75%. The bacteriological clearance was significant, with 16 out of 18 strains eliminated in non-operated patients .

Safety Profile

While cilastatin is generally well-tolerated, some adverse effects have been reported:

- Thrombocytopenia : A case study highlighted thrombocytopenia associated with imipenem/cilastatin in an older patient, emphasizing the need for monitoring platelet counts during treatment .

- Minor Side Effects : In clinical trials, side effects were reported in only 2% of patients, which were mild and resolved after discontinuation .

Summary Table of Clinical Findings

| Study Focus | Total Patients | Effective Rate | Infection Control Time (days) | Bacterial Clearance Rate (%) |

|---|---|---|---|---|

| Severe Infections | 108 | 96.30 | 2.77 | 81.43 |

| Respiratory Infections (Cancer) | 73 | 75 | N/A | N/A |

Eigenschaften

Key on ui mechanism of action |

Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem. |

|---|---|

CAS-Nummer |

81129-83-1 |

Molekularformel |

C16H25N2NaO5S |

Molekulargewicht |

380.4 g/mol |

IUPAC-Name |

sodium;(2R)-2-amino-3-[(Z)-6-carboxy-6-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hex-5-enyl]sulfanylpropanoate |

InChI |

InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1 |

InChI-Schlüssel |

QXPBTTUOVWMPJN-QBNHLFMHSA-M |

SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] |

Isomerische SMILES |

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)[O-])N)/C(=O)O)C.[Na+] |

Kanonische SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)[O-])N)C(=O)O)C.[Na+] |

Key on ui other cas no. |

81129-83-1 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

82009-34-5 (Parent) |

Löslichkeit |

1.00e-01 g/L |

Synonyme |

Cilastatin Cilastatin Monosodium Salt Cilastatin Sodium MK 0791 MK 791 MK-791 MK0791 MK791 Monosodium Salt, Cilastatin Salt, Cilastatin Monosodium Sodium, Cilastatin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cilastatin Sodium and what is its primary function?

A1: this compound is a specific and competitive inhibitor of renal dehydropeptidase-I, an enzyme found predominantly in the kidneys. [] It is not an antibiotic itself but is administered in combination with Imipenem, a carbapenem antibiotic, to prevent its metabolic degradation in the kidneys. []

Q2: How does this compound interact with its target, dehydropeptidase-I?

A2: this compound binds to the active site of dehydropeptidase-I, forming a complex that prevents Imipenem from binding and being hydrolyzed. This mechanism allows for higher and more sustained concentrations of Imipenem in the systemic circulation and in the urine. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H25ClN2O5SNa. Its molecular weight is 404.89 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers do not delve into specific spectroscopic data like NMR or IR, they utilize High-Performance Liquid Chromatography (HPLC) extensively for the analysis and quantification of this compound. [, , , ]

Q5: How does this compound affect the pharmacokinetics of Imipenem?

A5: Co-administration of this compound with Imipenem significantly increases the urinary recovery of Imipenem. Studies in human volunteers showed that urinary recovery of Imipenem increased from a range of 12-42% when administered alone to 64-75% when given with this compound at a 1:1 ratio. [] This increase is attributed to the inhibition of Imipenem metabolism by this compound in the kidneys. []

Q6: Are there any compatibility issues when administering this compound with Imipenem and other intravenous solutions?

A7: Research indicates that the stability of Imipenem, and thus the mixture of Imipenem and this compound, in intravenous solutions is limited. [, ] Factors like storage temperature, drug concentration, and specific intravenous solution composition all influence the stability. [, ] While this compound itself demonstrates greater stability, the combined formulation necessitates careful consideration for storage and administration to ensure efficacy. [, ]

Q7: Are there any known instances of bacterial resistance to Imipenem and this compound?

A10: Yes, some research shows the emergence of bacterial resistance to Imipenem and this compound. One study specifically points to Stenotrophomonas maltophilia strains harboring metallo-beta-lactamases (MBLs) demonstrating complete resistance to Imipenem and this compound. [] This resistance underscores the continuous need to monitor and understand evolving resistance patterns to optimize treatment strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.